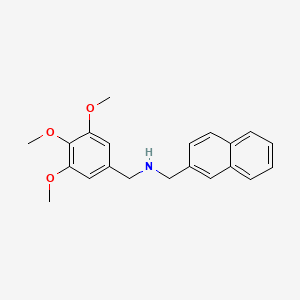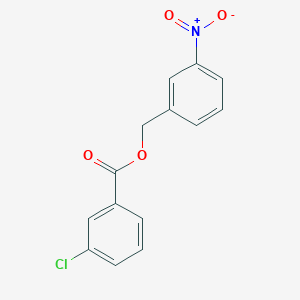
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate, also known as CPIET, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in inducing apoptosis involves the activation of the caspase cascade, a series of proteases that are involved in the degradation of cellular components during apoptosis. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to activate caspase-3 and caspase-9, which are key players in the caspase cascade. Additionally, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells and contributes to their survival.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to have minimal toxicity in normal cells, indicating that it may have a selective cytotoxic effect on cancer cells. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate is still in the early stages of research and has not yet been studied extensively in vivo. Additionally, the optimal dosage and administration of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate have not yet been established.
Zukünftige Richtungen
Future research on S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate could focus on its potential as a combination therapy with other anti-cancer agents. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in vivo, as well as its potential for use in other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can be synthesized by the reaction of 4-chlorobenzaldehyde and 1,3-dioxo-1,3-dihydro-2H-isoindole-2-thiol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been studied for its potential as an anti-cancer agent. In vitro studies have shown that S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell migration and invasion.
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) 2-(1,3-dioxoisoindol-2-yl)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-10-5-7-11(8-6-10)22-14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJOPUGMHSDYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)


![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)




![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)
